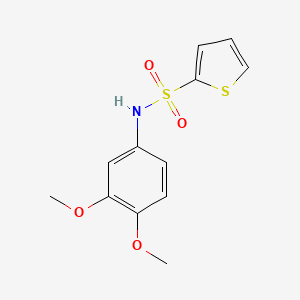

N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide

Vue d'ensemble

Description

“N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide” is a complex organic compound. Based on its name, it likely contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), sulfonamide group (a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom), and a 3,4-dimethoxyphenyl group (a phenyl ring with methoxy groups attached to the 3rd and 4th carbon atoms) .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the thiophene ring, the introduction of the sulfonamide group, and the attachment of the 3,4-dimethoxyphenyl group. The exact synthesis process would depend on the specific reactions and reagents used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions occur. It could potentially undergo a variety of reactions, including those typical of thiophenes, sulfonamides, and phenyl rings .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its specific structure. These properties could be measured using various analytical techniques .Applications De Recherche Scientifique

Organic Semiconductors

N-(3,4-dimethoxyphenyl)thiophene-2-sulfonamide: plays a significant role in the development of organic semiconductors . Thiophene derivatives are known for their high π-electron density and planar structure, which contribute to their utility in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The compound’s ability to facilitate electron transport makes it valuable for creating more efficient and flexible electronic devices.

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives such as CBMicro_010311 are utilized as corrosion inhibitors . Their application extends to protecting metals and alloys from corrosive processes, which is crucial in maintaining the integrity and longevity of structures and machinery in various industries.

Pharmacological Properties

Thiophene-based molecules exhibit a range of pharmacological propertiesN-(3,4-dimethoxyphenyl)thiophene-2-sulfonamide has potential applications as an anticancer , anti-inflammatory , and antimicrobial agent due to its structural similarity to other biologically active thiophene compounds . Research into these properties could lead to the development of new therapeutic drugs.

Material Science

The compound’s structural features make it a candidate for use in material science , particularly in the fabrication of advanced materials with specific electronic or photonic properties . Its molecular framework can be tailored to create materials with desired characteristics for various applications.

Organic Electronics

In the realm of organic electronics , CBMicro_010311 can be incorporated into solar cells, electrochromic devices (ECDs), and other electronic components that benefit from its high charge mobility and extended π-conjugation . This could lead to advancements in renewable energy technologies and smart materials.

Supramolecular Chemistry

The compound’s thiophene core is of interest in supramolecular chemistry for the design of functional supramolecular systems. These systems can have applications ranging from sensing to catalysis, taking advantage of the compound’s ability to engage in π-π interactions and its electronic properties .

Kinase Inhibition

N-(3,4-dimethoxyphenyl)thiophene-2-sulfonamide: has been explored as a kinase inhibitor, with potential applications in treating diseases that involve abnormal kinase activity. Its structure allows for the inhibition of specific kinases, which could be beneficial in developing targeted therapies .

Synthetic Organic Chemistry

As a versatile synthetic intermediate, CBMicro_010311 can be used to synthesize a variety of other compounds. Its reactivity and the presence of functional groups make it a valuable building block in the synthesis of complex organic molecules .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-(3,4-dimethoxyphenyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4S2/c1-16-10-6-5-9(8-11(10)17-2)13-19(14,15)12-4-3-7-18-12/h3-8,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZAJZQQRKMMRTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CS2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenyl)thiophene-2-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR*,9bR*)-2-[(2-butyl-1H-imidazol-4-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5652577.png)

![5-[(2-bromo-4-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5652579.png)

![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B5652586.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)acetamide](/img/structure/B5652595.png)

![5-{[4-(acetylamino)benzoyl]amino}isophthalic acid](/img/structure/B5652602.png)

![5-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-3-propyl-1,2,4-oxadiazole](/img/structure/B5652610.png)

![3-(3-{[(2-phenylvinyl)sulfonyl]amino}phenyl)acrylic acid](/img/structure/B5652625.png)

![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5652635.png)

![2-{2-[(2-methylpyrido[2,3-d]pyrimidin-4-yl)amino]ethyl}-6-phenylpyridazin-3(2H)-one](/img/structure/B5652642.png)

![2-[2-(ethylthio)-1H-benzimidazol-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B5652656.png)